2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide
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Overview
Description
2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group and a pyridazinone moiety, which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoroaniline, undergoes acylation with acetic anhydride to form 2-fluoroacetanilide.
Synthesis of the Pyridazinone Intermediate: The pyridazinone moiety is synthesized by reacting hydrazine hydrate with an appropriate diketone to form the pyridazinone ring.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the pyridazinone intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group in the pyridazinone moiety to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity, while the pyridazinone moiety could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs with different halogens.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-14-7-3-1-5-12(14)11-18(24)20-15-8-4-2-6-13(15)16-9-10-17(23)22-21-16/h1-10H,11H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUKZZKENVIHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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